1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine
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Overview
Description
1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the benzoyl group: The piperazine core can be acylated using 4-(4-methoxypiperidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine.
Substitution on the aromatic ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 1-(5-chloro-2-methylphenyl)-4-[4-(4-hydroxypiperidin-1-yl)benzoyl]piperazine.
Reduction: 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzyl]piperazine.
Substitution: 1-(5-amino-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or schizophrenia.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine would depend on its specific biological target. It may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-methoxyphenyl)piperazine: Used in research for its potential antidepressant effects.
1-(4-benzoylpiperazin-1-yl)benzene: Studied for its potential antipsychotic activity.
Uniqueness
1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is unique due to the combination of its structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its specific substitution pattern and functional groups could result in unique interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O2/c1-18-3-6-20(25)17-23(18)27-13-15-28(16-14-27)24(29)19-4-7-21(8-5-19)26-11-9-22(30-2)10-12-26/h3-8,17,22H,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITJAUQDWGLVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCC(CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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